fluoro octane-1-sulfonate;tetraethylazanium
Description
Fluoro octane-1-sulfonate;tetraethylazanium is an ionic compound comprising two distinct moieties:
- Anion: Fluoro octane-1-sulfonate, a perfluorinated alkyl sulfonate (PFAS) with a fully fluorinated eight-carbon chain and a sulfonate (-SO₃⁻) group.
- Cation: Tetraethylazanium (tetraethylammonium, [N(CH₂CH₃)₄]⁺), a quaternary ammonium ion.
This compound is structurally analogous to other PFAS salts but distinguished by its tetraethylammonium counterion. However, direct literature on its synthesis or applications is sparse, necessitating inferences from related compounds.
Properties
IUPAC Name |
fluoro octane-1-sulfonate;tetraethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO3S.C8H20N/c1-2-3-4-5-6-7-8-13(10,11)12-9;1-5-9(6-2,7-3)8-4/h2-8H2,1H3;5-8H2,1-4H3/q;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWROYSIFZROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OF.CC[N+](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37FNO3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid involves the reaction of 1-octanesulfonic acid with N,N,N-triethylethanaminium . The reaction typically occurs in a solvent such as water or alcohol, where the sulfonic acid group reacts with the ammonium ion to form the salt. Industrial production methods often involve large-scale synthesis in controlled environments to ensure purity and consistency of the product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although the fluorinated chain provides significant resistance to oxidation.
Reduction: Reduction reactions are less common due to the stability of the fluorinated chain.
Substitution: The compound can undergo substitution reactions, particularly at the ammonium ion, where other groups can replace the ethyl groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Electroplating
One of the primary applications of heptadecafluorooctanesulfonic acid tetraethylammonium salt is as a surfactant in the electroplating process. It is used to enhance the deposition of metals such as chromium and nickel, improving the quality and adherence of the metal coatings. The compound acts by reducing surface tension and facilitating better wetting of the substrate, which is critical for achieving uniform plating results .
Table 1: Electroplating Applications
| Metal | Role of Tetraethylammonium Salt | Benefits |
|---|---|---|
| Chromium | Enhances deposition | Improved adhesion and quality |
| Nickel | Acts as a surfactant | Uniform coating |
| Other Metals | Used in various metal plating | Reduces defects in plating |
Environmental Impact Studies
Heptadecafluorooctanesulfonic acid tetraethylammonium salt has been identified as an environmental pollutant, raising concerns about its persistence and bioaccumulation in food products . Research has shown that this compound can be detected in processed foods, leading to investigations into its potential health effects and environmental risks. Studies focus on its degradation pathways and the implications for human health and ecosystems .
Case Study: Environmental Detection
- Study Reference: Wang et al. (2014) highlighted the presence of this compound in various food matrices, indicating its widespread use and potential for human exposure.
- Findings: The study found significant levels of heptadecafluorooctanesulfonic acid tetraethylammonium salt in processed foods, prompting further research into regulatory measures to limit exposure.
Surfactant Properties
The compound exhibits strong surfactant properties due to its fluorinated structure, making it useful in various industrial applications beyond electroplating. Its ability to lower surface tension makes it valuable in formulations where enhanced spreading or wetting is required.
Applications in Industry:
- Coatings: Used in paint formulations to improve application properties.
- Cleaning Agents: Incorporated into cleaning products for enhanced effectiveness against oily stains.
Synthesis and Chemical Reactions
In synthetic chemistry, heptadecafluorooctanesulfonic acid tetraethylammonium salt serves as a nucleophilic fluorination agent . Its unique properties allow it to participate in reactions that introduce fluorine into organic molecules, which is valuable for developing fluorinated pharmaceuticals and agrochemicals .
Table 2: Synthetic Applications
| Reaction Type | Role of Tetraethylammonium Salt | Applications |
|---|---|---|
| Nucleophilic Fluorination | Acts as a fluorinating agent | Synthesis of fluorinated compounds |
| Organic Synthesis | Facilitates incorporation of fluorine | Development of pharmaceuticals |
Mechanism of Action
The mechanism of action of this compound involves its surfactant properties. The fluorinated chain provides hydrophobic characteristics, while the ammonium ion offers hydrophilic properties. This dual nature allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative properties are outlined below:
2.1. Perfluorooctanesulfonic Acid (PFOS) Salts
2.2. Tetraethylammonium Salts
2.3. Sulfonium-Based Analogs
Triphenylsulfonium salts (e.g., [CAS 144317-44-2] ) with perfluorobutanesulfonic acid exhibit superior photoacid generator (PAG) properties in photoresists compared to tetraethylammonium derivatives, which lack photoactivity.
Key Research Findings and Industrial Relevance
- Synthesis : Fluoro octane-1-sulfonate derivatives are typically synthesized via reactions involving sulfuryl fluoride (SO₂F₂) and fluorinated alcohols, as described in methods for analogous fluorinated intermediates .
- Market Trends : The global fluoro compounds market (CAGR 5.98%, 2024–2032) highlights demand for low-GWP fluorochemicals, though regulatory pressures on PFAS may limit adoption of persistent compounds like fluoro octane-1-sulfonate .
- Environmental Concerns: Perfluorinated sulfonates are under increasing regulation due to bioaccumulation and toxicity, contrasting with non-fluorinated analogs like tetraethylammonium hydrogensulfate, which face fewer restrictions .
Biological Activity
Fluoro octane-1-sulfonate; tetraethylazanium, commonly referred to as tetraethylammonium perfluorooctanesulfonate (TEA-PFOS), is a member of the perfluoroalkyl substances (PFAS) family. These compounds are known for their persistence in the environment and potential adverse health effects. This article explores the biological activity of TEA-PFOS, focusing on its toxicity, mechanisms of action, and implications for human health based on diverse research findings.
TEA-PFOS is characterized by its fluorinated carbon chain and sulfonate group, which impart unique chemical properties, including hydrophobicity and resistance to degradation. Its molecular formula is with a molecular weight of approximately 605.27 g/mol.
Table 1: Chemical Characteristics of TEA-PFOS
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 605.27 g/mol |
| Solubility | Water-soluble |
| Persistence | Highly persistent |
Toxicity Profile
TEA-PFOS exhibits a range of toxicological effects across various biological systems. Studies have shown that it is bioaccumulative and poses risks to mammalian species, particularly affecting the liver and immune systems.
- Hepatotoxicity : Research indicates that PFOS compounds can lead to hepatocellular adenomas and other liver-related pathologies in animal models. In a study involving rats, significant liver damage was observed after prolonged exposure to PFOS at doses as low as 1.6 mg/kg/day .
- Endocrine Disruption : PFOS has been linked to alterations in hormonal regulation, particularly affecting thyroid hormones and potentially leading to reproductive toxicity. A two-generation reproductive toxicity study in rats indicated increased mortality among F1 offspring following PFOS exposure .
- Neurotoxicity : Emerging evidence suggests that PFOS may also impact neurological functions, although more research is needed to elucidate these mechanisms fully.
TEA-PFOS exerts its biological effects primarily through the following mechanisms:
- Lipid Metabolism Disruption : PFOS has been shown to interfere with lipid synthesis and metabolism, leading to conditions such as non-alcoholic fatty liver disease (NAFLD). In murine models, PFOS exposure resulted in significant alterations in genes related to lipid metabolism .
- CYP Enzyme Induction : PFOS induces cytochrome P450 enzymes (specifically CYP2B6), which are involved in drug metabolism and detoxification processes. This induction can lead to increased retention of PFOS in tissues, exacerbating its toxic effects .
Case Studies
Several case studies highlight the biological activity of TEA-PFOS:
- Occupational Exposure : A long-term study of workers exposed to PFAS revealed a statistically significant increase in bladder cancer risk among those with the highest levels of exposure .
- Animal Studies : In a controlled study involving mice treated with varying doses of PFOS, it was observed that higher doses correlated with increased mortality rates and severe hepatic steatosis, indicating a dose-response relationship for toxicity .
Table 2: Summary of Key Findings from Case Studies
| Study Type | Findings |
|---|---|
| Occupational Study | Increased bladder cancer risk in exposed workers |
| Animal Study | Dose-dependent mortality and liver damage |
Q & A
Q. What molecular-level insights can surface-enhanced Raman spectroscopy (SERS) provide on indoor adsorption of fluoro octane-1-sulfonate?
- Methodological Answer : Functionalize SERS substrates (e.g., Au nanoparticles) to enhance sensitivity for sulfonate detection on indoor surfaces. Map adsorption isotherms under varying humidity and compare with DFT-predicted binding energies. Cross-reference microspectroscopic imaging techniques from indoor air chemistry studies .
Methodological Notes
- Data Integration : For interdisciplinary studies, combine spectroscopic data with computational outputs (e.g., Gaussian-calculated IR spectra) to validate assignments .
- Ethical Compliance : Ensure informed consent and data anonymization when linking experimental results to trace datasets .
- Replicability : Archive raw chromatograms and spectral data in FAIR-aligned repositories to address reproducibility crises .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
